molecular formula C26H14N4O6S2 B14122853 4-oxo-N-[4-[2-[(4-oxochromene-3-carbonyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]chromene-2-carboxamide

4-oxo-N-[4-[2-[(4-oxochromene-3-carbonyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]chromene-2-carboxamide

Cat. No.: B14122853
M. Wt: 542.5 g/mol
InChI Key: GVOMQGVZHYLQON-UHFFFAOYSA-N
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Description

4-oxo-N-{4-[2-(4-oxo-4H-chromene-2-amido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}-4H-chromene-3-carboxamide is a complex organic compound featuring multiple heterocyclic structures. This compound is characterized by the presence of chromene and thiazole rings, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-N-{4-[2-(4-oxo-4H-chromene-2-amido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}-4H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the McMurry coupling reaction, which is mediated by titanium and zinc to couple 4-oxo-4H-chromene-2-carbaldehydes . This reaction is known for its chemoselectivity and efficiency in forming bis-chromones.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly solvents and catalysts is often preferred to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The chromene and thiazole rings can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the heterocyclic rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-oxo-N-{4-[2-(4-oxo-4H-chromene-2-amido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}-4H-chromene-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The chromene and thiazole rings are known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-oxo-N-{4-[2-(4-oxo-4H-chromene-2-amido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}-4H-chromene-3-carboxamide is unique due to its combination of chromene and thiazole rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C26H14N4O6S2

Molecular Weight

542.5 g/mol

IUPAC Name

4-oxo-N-[4-[2-[(4-oxochromene-3-carbonyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]chromene-2-carboxamide

InChI

InChI=1S/C26H14N4O6S2/c31-18-9-21(36-20-8-4-1-5-13(18)20)24(34)30-26-28-17(12-38-26)16-11-37-25(27-16)29-23(33)15-10-35-19-7-3-2-6-14(19)22(15)32/h1-12H,(H,27,29,33)(H,28,30,34)

InChI Key

GVOMQGVZHYLQON-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=NC(=CS3)C4=CSC(=N4)NC(=O)C5=COC6=CC=CC=C6C5=O

Origin of Product

United States

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